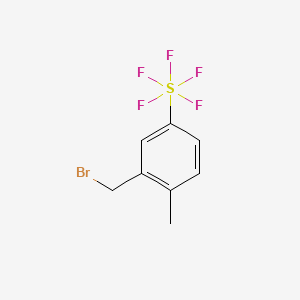

2-Methyl-5-(pentafluorosulfur)benzyl bromide

Description

2-Methyl-5-(pentafluorosulfur)benzyl bromide (CAS: 1240257-01-5) is a halogenated aromatic compound featuring a pentafluorosulfanyl (SF₅) group at the para position relative to a methyl substituent on the benzyl ring. The SF₅ group is a strong electron-withdrawing moiety, conferring unique electronic and steric properties that enhance reactivity in electrophilic substitution and cross-coupling reactions. This compound is primarily utilized in medicinal chemistry and materials science for introducing the SF₅ group into target molecules, improving metabolic stability and lipophilicity .

Properties

IUPAC Name |

[3-(bromomethyl)-4-methylphenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF5S/c1-6-2-3-8(4-7(6)5-9)15(10,11,12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWITWAQAPQUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-5-(pentafluorosulfur)benzyl bromide generally involves two key stages:

- Introduction of the pentafluorosulfur group onto a methyl-substituted benzene ring.

- Bromination of the benzyl position to convert the methyl group into a benzyl bromide.

Preparation of Pentafluorosulfur-Substituted Aromatics

The pentafluorosulfur group is typically introduced via reactions involving sulfur tetrafluoride derivatives and halogenating agents. According to patent US3338685A, pentafluorosulfur bromide (a key intermediate or reagent) can be prepared by reacting sulfur tetrafluoride, bromine, and bromine pentafluoride in a sealed reactor under controlled temperature (50–180 °C), pressure, and stoichiometric ratios:

| Reactants | Ratio (gram mole basis) | Temperature (°C) | Notes |

|---|---|---|---|

| Sulfur tetrafluoride (SF4) | 0.1 to 10 (to BrF5) | 100–150 | Stoichiometric or slight excess Br used |

| Bromine (Br2) | 1 to 10 (to BrF5) | 100–150 | Acts as diluent to prevent degradation |

| Bromine pentafluoride (BrF5) | Reference | 100–150 | Key fluorinating agent |

The reaction is carried out in corrosion-resistant reactors (nickel alloys, stainless steel) for several hours to days, with product isolation by fractional distillation or chromatographic techniques. This pentafluorosulfur bromide can then be used as a reagent to introduce the –SF5 group onto aromatic rings.

Bromination of 2-Methyl-5-(pentafluorosulfur)toluene

A more direct and practical method to prepare 2-Methyl-5-(pentafluorosulfur)benzyl bromide involves the bromination of the corresponding methyl-substituted pentafluorosulfur benzene derivative. The literature reports the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of radical initiators such as benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (AIBN). This method selectively brominates the benzylic methyl group to form the benzyl bromide:

- Starting material: 2-Methyl-5-(pentafluorosulfur)toluene

- Reagents: N-bromosuccinimide (NBS), radical initiator (benzoyl peroxide or AIBN)

- Conditions: Controlled temperature, typically reflux in an inert solvent

- Mechanism: Radical bromination at benzylic position

- Outcome: Formation of 2-Methyl-5-(pentafluorosulfur)benzyl bromide with high selectivity and yield

This approach is well-documented for related compounds and provides a straightforward laboratory or industrial route to the target benzyl bromide.

Alternative Synthetic Routes and Related Compounds

While direct preparation of 2-Methyl-5-(pentafluorosulfur)benzyl bromide is limited in public literature, related synthetic strategies involve:

- Friedel-Crafts alkylation and bromination steps on methyl-substituted aromatic rings bearing halogen or sulfur substituents.

- Use of pentafluorosulfur-containing building blocks such as 1-Fluoro-4-(pentafluorosulfur)benzene as precursors for further functionalization.

These methods emphasize the importance of carefully controlled reaction conditions and the use of specialized fluorinating agents to handle the highly reactive and corrosive nature of pentafluorosulfur species.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- NMR Spectroscopy: Used to confirm the substitution pattern and presence of the pentafluorosulfur group.

- GC-MS: Employed for purity assessment of the brominated product.

- Fractional Distillation: Critical for isolating pentafluorosulfur bromide intermediates and final benzyl bromide products.

- Material Handling: Requires corrosion-resistant equipment due to aggressive fluorinating agents and bromine species.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Oxidation Reactions: The methyl group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of methyl-substituted hydrocarbons.

Scientific Research Applications

Organic Synthesis

2-Methyl-5-(pentafluorosulfur)benzyl bromide serves as an essential building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules. The bromine atom can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

Key Reactions:

- Nucleophilic Substitution: The bromide group can be replaced by nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction: The compound can be oxidized to sulfoxides or sulfones and reduced to yield benzyl derivatives with modified sulfur functionalities.

Medicinal Chemistry

The incorporation of pentafluorosulfur into medicinal compounds has been shown to enhance their biological activity and metabolic stability. Research indicates that compounds containing this group exhibit distinct properties that are advantageous in drug development.

Case Studies:

- Enzyme Inhibition: Studies have demonstrated that derivatives of 2-Methyl-5-(pentafluorosulfur)benzyl bromide can inhibit specific enzymes, suggesting potential therapeutic applications for diseases related to enzyme dysfunction.

- Pharmaceutical Development: The unique properties of this compound make it a candidate for developing pharmaceuticals with improved pharmacokinetic profiles and selectivity.

Materials Science

In materials science, 2-Methyl-5-(pentafluorosulfur)benzyl bromide is explored for its potential in creating specialty chemicals and materials with unique properties. The fluorinated nature of the compound can impart desirable characteristics such as chemical inertness and thermal stability.

Applications:

- Coatings and Polymers: The compound may be used in formulating coatings that require high resistance to chemicals and temperature variations.

- Fluorinated Materials: The integration of pentafluorosulfur groups into polymer matrices can enhance performance in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pentafluorosulfur)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the pentafluorosulfur group imparts unique electronic properties to the compound . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Electronic Comparisons

3-(Pentafluorosulfur)benzyl bromide

- Structure : The SF₅ group is at the meta position relative to the benzyl bromide moiety (CAS: 1056893-24-3).

- However, the meta-SF₅ group exhibits weaker electron-withdrawing effects than para substitution, influencing regioselectivity in aromatic reactions .

- Applications : Widely used in agrochemical research due to its balanced electronic effects .

2-Fluoro-5-(pentafluorosulfur)benzyl bromide

- Structure : Features a fluorine atom at the ortho position (CAS: 1240256-82-9).

- Reactivity : The fluorine atom increases electronegativity, further polarizing the benzyl bromide moiety. This enhances susceptibility to nucleophilic attack compared to the methyl-substituted analog.

- Physical Properties : Molecular weight (315.07 g/mol) is slightly lower than the methyl variant (327.14 g/mol), affecting solubility in polar solvents .

Benzyl Bromide (Unsubstituted)

- Structure : Lacks substituents on the aromatic ring (CAS: 100-39-0).

- Reactivity : Higher volatility and simpler electronic profile make it less selective in reactions. The absence of SF₅ or methyl groups limits its utility in advanced synthetic applications .

Physicochemical Properties

| Property | 2-Methyl-5-SF₅-Benzyl Bromide | 3-SF₅-Benzyl Bromide | 2-Fluoro-5-SF₅-Benzyl Bromide | Benzyl Bromide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 327.14 | 315.07 | 315.07 | 171.03 |

| Substituents | Methyl (C-2), SF₅ (C-5) | SF₅ (C-3) | F (C-2), SF₅ (C-5) | None |

| Solubility (Polar Solvents) | Moderate (SF₅ reduces solubility) | High | Moderate | High |

| Boiling Point (°C) | ~250 (estimated) | ~240 | ~235 | 198–199 |

| Key Applications | Drug design, materials science | Agrochemicals | Fluorinated materials | Basic alkylation |

Biological Activity

2-Methyl-5-(pentafluorosulfur)benzyl bromide (CAS No. 1240257-10-6) is a synthetic compound characterized by its unique pentafluorosulfur group, which imparts distinctive chemical properties. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

Chemical Structure and Properties

The molecular formula of 2-Methyl-5-(pentafluorosulfur)benzyl bromide is . Its structure features a benzyl group substituted with a pentafluorosulfur moiety and a bromine atom, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrF₅S |

| Molecular Weight | 305.07 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Methyl-5-(pentafluorosulfur)benzyl bromide is primarily attributed to its interaction with biological macromolecules. The pentafluorosulfur group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets, such as proteins and nucleic acids. This can lead to modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds containing the pentafluorosulfur group exhibit significant antimicrobial activity. For instance, research has shown that derivatives of pentafluorosulfur compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence suggesting that 2-Methyl-5-(pentafluorosulfur)benzyl bromide may possess anticancer properties. Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Further research is needed to elucidate the specific pathways involved.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 2-Methyl-5-(pentafluorosulfur)benzyl bromide against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.

- Cytotoxicity in Cancer Cells : In vitro assays conducted on HeLa and MCF-7 cancer cell lines revealed that treatment with 2-Methyl-5-(pentafluorosulfur)benzyl bromide resulted in a dose-dependent decrease in cell viability, with IC50 values estimated at 15 µM for HeLa cells.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 2-Methyl-5-(pentafluorosulfur)benzyl bromide and other halogenated benzyl compounds regarding their biological activities:

| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC50, µM) |

|---|---|---|

| 2-Methyl-5-(pentafluorosulfur)benzyl bromide | 32 (S. aureus) | 15 (HeLa) |

| Benzyl bromide | 128 (S. aureus) | >100 (HeLa) |

| 4-Bromobenzyl alcohol | 64 (E. coli) | 50 (MCF-7) |

This table illustrates the enhanced biological activities associated with the pentafluorosulfur substitution, highlighting its potential as a lead compound in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.